
2-Bromo-8-hydroxynaphthalene-1,4-dione
Descripción general
Descripción
2-Bromo-8-hydroxynaphthalene-1,4-dione, also known as Bromonaphthoquinone, is a chemical compound that has gained significant attention in the field of scientific research. It is a yellow crystalline powder that is widely used in various research applications.
Mecanismo De Acción
The mechanism of action of 2-Bromo-8-hydroxynaphthalene-1,4-dione involves the transfer of electrons from the compound to the target molecule. This results in the oxidation of the target molecule, leading to its destruction. The compound can also generate reactive oxygen species (ROS), which can further damage the target molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Bromo-8-hydroxynaphthalene-1,4-dione depend on the target molecule and the concentration of the compound. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment. It can also cause oxidative stress in cells, leading to cell damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Bromo-8-hydroxynaphthalene-1,4-dione in lab experiments is its high potency and specificity towards the target molecule. It is also easy to synthesize and can be obtained in high purity. However, one of the limitations of using this compound is its potential toxicity towards non-target cells. Careful consideration should be given to the concentration and exposure time of the compound during experiments.
Direcciones Futuras
The use of 2-Bromo-8-hydroxynaphthalene-1,4-dione in scientific research is still in its early stages, and there are many future directions that can be explored. One potential direction is the development of more efficient and specific photosensitizers for photodynamic therapy. Another direction is the investigation of the compound's potential in other areas of research, such as catalysis and material science.
Conclusion:
In conclusion, 2-Bromo-8-hydroxynaphthalene-1,4-dione is a valuable compound in scientific research due to its unique properties and potential applications. Its synthesis method is straightforward, and it has been extensively used in various research applications. Although there are limitations to its use, the compound offers many advantages and presents numerous future directions for research.
Aplicaciones Científicas De Investigación
2-Bromo-8-hydroxynaphthalene-1,4-dione has been extensively used in scientific research due to its unique properties. It is a potent oxidizing agent and can be used as a redox indicator in various biochemical assays. It is also used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light-activated drugs.
Propiedades
Número CAS |
52431-65-9 |
|---|---|
Nombre del producto |
2-Bromo-8-hydroxynaphthalene-1,4-dione |
Fórmula molecular |
C10H5BrO3 |
Peso molecular |
253.05 g/mol |
Nombre IUPAC |
2-bromo-8-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5BrO3/c11-6-4-8(13)5-2-1-3-7(12)9(5)10(6)14/h1-4,12H |
Clave InChI |
QQUYEYJPZLCULC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Br |
SMILES canónico |
C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


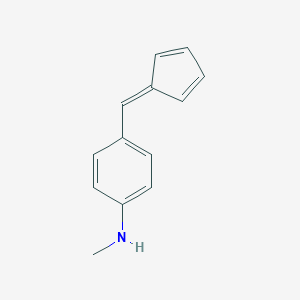
![5-Ethylbenzo[d]oxazol-2(3H)-one](/img/structure/B182658.png)
![1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline](/img/structure/B182659.png)
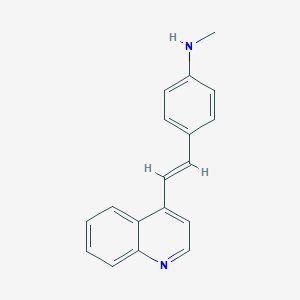
![Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-](/img/structure/B182661.png)
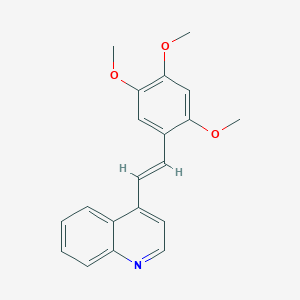
![4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B182667.png)
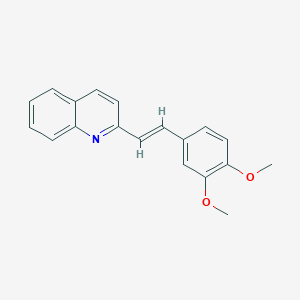
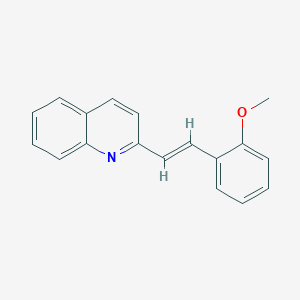
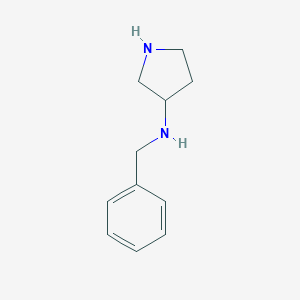

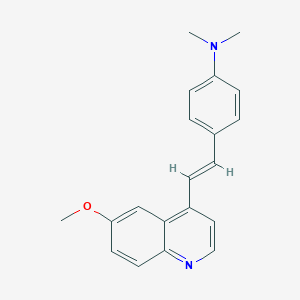
![4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol](/img/structure/B182675.png)